Ethyl beta-D-fructofuranoside
Overview
Description
Ethyl beta-D-fructofuranoside is a natural product found in Clerodendrum mandarinorum and Brachystemma calycinum . It has a molecular formula of C8H16O6 .
Molecular Structure Analysis
The molecular weight of Ethyl beta-D-fructofuranoside is 208.21 g/mol . The IUPAC name is (2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol . The InChI is InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8-/m1/s1 .Physical And Chemical Properties Analysis
The computed properties of Ethyl beta-D-fructofuranoside include a molecular weight of 208.21 g/mol, XLogP3 of -1.2, Hydrogen Bond Donor Count of 4, Hydrogen Bond Acceptor Count of 6, and Rotatable Bond Count of 4 .Scientific Research Applications
Enzymatic Synthesis of Glycosyl Compounds
- Field : Biochemistry
- Application : Ethyl beta-D-fructofuranoside is used in the enzymatic synthesis of glycosyl compounds .
- Method : The yeast Hansenula polymorpha (Pichia augusta) is used to remove contaminating sugars from ethyl-D-fructofuranoside produced during sucrose ethanolysis catalysed by invertase .
- Results : The process results in the production of ethyl-D-fructofuranoside with reduced contamination .
Biochemical Characterization
- Field : Microbiology
- Application : Ethyl beta-D-fructofuranoside is used in the biochemical characterization of an extracellular β-fructofuranosidase from Rhodotorula dairenensis .
- Method : Kinetic studies of its hydrolytic activity were performed using different substrates, including Ethyl beta-D-fructofuranoside .
- Results : The fructosyltransferase activity of this enzyme was investigated in detail .
Immune-Modulation
- Field : Immunology
- Application : Ethyl beta-D-fructofuranoside has been shown to play bidirectional regulatory roles in immunity and anti-inflammation through the regulation of nuclear factor-κB (NF-κB) signaling pathways .
- Method : The compound is derived from Nigella sativa, a dietary supplement, and its effects on the immune system are studied .
- Results : The compound has been found to have immune-modulating effects .
Functionalization of Natural Compounds
- Field : Applied Microbiology and Biotechnology
- Application : Ethyl beta-D-fructofuranoside is used in the functionalization of natural compounds by enzymatic fructosylation .
- Method : Enzymatic fructosylation of organic acceptors such as aliphatic and aromatic alcohols, alkaloids, xanthonoids, and flavonoids with fructosyl moiety has been investigated .
- Results : These new compounds can have improved physical-chemical and biological properties .
Production of New Molecules
- Field : Applied Microbiology and Biotechnology
- Application : Ethyl beta-D-fructofuranoside is used in the production of new molecules that do not exist in nature .
- Method : Enzymatic fructosylation of organic acceptors such as aliphatic and aromatic alcohols, alkaloids, xanthonoids, and flavonoids with fructosyl moiety has been investigated .
- Results : These new glycoconjugates may have improved physical-chemical and biological properties like solubility, stability, bioavailability, and bioactivity .
properties
IUPAC Name |
(2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQFKZUGBOQKLW-OOJXKGFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(C(C(C(O1)CO)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl beta-D-fructofuranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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